Z-Ile-Trp-OH
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Overview
Description
Z-Ile-Trp-OH: N-[(phenylmethoxy)carbonyl]-L-isoleucyl-L-tryptophan , is a dipeptide compound composed of the amino acids isoleucine and tryptophan. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group of isoleucine. This compound is often used in peptide synthesis and research due to its stability and specific biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ile-Trp-OH typically involves the following steps:
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Protection of Amino Groups: : The amino group of L-isoleucine is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-isoleucine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
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Coupling Reaction: : The protected L-isoleucine (Cbz-Ile-OH) is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
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Deprotection: : The final step involves the removal of the protecting group under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired dipeptide this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for the coupling and deprotection steps.
Purification: Techniques such as crystallization, chromatography, and lyophilization are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Z-Ile-Trp-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine using catalytic hydrogenation.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Alcohols or amines in the presence of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products
Oxidation: Oxidized derivatives of tryptophan
Reduction: Free amine derivatives
Substitution: Ester or amide derivatives
Scientific Research Applications
Chemistry
In chemistry, Z-Ile-Trp-OH is used as a building block in the synthesis of larger peptides and proteins. Its stability and reactivity make it a valuable intermediate in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and receptor binding. It serves as a model compound to understand the behavior of peptides in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques like HPLC and MS.
Mechanism of Action
The mechanism of action of Z-Ile-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Z-Ile-Leu-OH: Another dipeptide with leucine instead of tryptophan.
Z-Ile-Phe-OH: A dipeptide with phenylalanine replacing tryptophan.
Z-Ile-Val-OH: A dipeptide with valine in place of tryptophan.
Uniqueness
Z-Ile-Trp-OH is unique due to the presence of the indole ring in tryptophan, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving aromatic interactions and protein folding.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O5/c1-3-16(2)22(28-25(32)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)31)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,3,13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
FJBYWNDMORMCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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